molecular formula C7H11FN2O2S B13257675 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride

1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride

Cat. No.: B13257675
M. Wt: 206.24 g/mol
InChI Key: BJVRSYMZKZTETH-UHFFFAOYSA-N
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Description

1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride typically involves the reaction of 1-Ethyl-3,5-dimethyl-1H-pyrazole with a sulfonyl fluoride reagent. One common method is to react 1-Ethyl-3,5-dimethyl-1H-pyrazole with sulfuryl fluoride (SO2F2) under appropriate conditions to yield the desired sulfonyl fluoride derivative .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.

    Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.

    Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives.

Scientific Research Applications

1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride involves its interaction with molecular targets through its sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The specific pathways and targets would depend on the context of its use, such as in biological systems or chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.

    1-Methyl-1H-pyrazole-4-sulfonyl chloride: Another pyrazole derivative with a different substitution pattern.

    1-Ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride: An imidazole derivative with a sulfonyl chloride group.

Properties

Molecular Formula

C7H11FN2O2S

Molecular Weight

206.24 g/mol

IUPAC Name

1-ethyl-3,5-dimethylpyrazole-4-sulfonyl fluoride

InChI

InChI=1S/C7H11FN2O2S/c1-4-10-6(3)7(5(2)9-10)13(8,11)12/h4H2,1-3H3

InChI Key

BJVRSYMZKZTETH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)F)C

Origin of Product

United States

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